4-(2-Ethyl-1-piperidinyl)-3-nitrobenzoic acid
Overview
Description
4-(2-Ethyl-1-piperidinyl)-3-nitrobenzoic acid, otherwise known as 4-EPN, is a nitrobenzoic acid derivative that has been studied for its potential applications in various scientific research fields. 4-EPN is a synthetic compound that is used as a substrate for tyrosinase, an enzyme that is involved in the biosynthesis of melanin. It has been used in a variety of laboratory experiments and is known for its ability to inhibit tyrosinase activity in vitro. In addition, 4-EPN has been studied for its potential applications in biochemistry and physiology, as well as for its potential therapeutic uses.
Scientific Research Applications
4-EPN has been studied for its potential applications in various scientific research fields. It has been used as a substrate for tyrosinase, an enzyme involved in the biosynthesis of melanin, and as a model compound for the study of tyrosinase inhibition. In addition, 4-EPN has been studied for its potential applications in biochemistry and physiology, as well as for its potential therapeutic uses.
Mechanism of Action
4-EPN is a competitive inhibitor of tyrosinase, meaning that it binds to the enzyme’s active site and prevents the substrate from binding. This prevents the enzyme from catalyzing the reaction, resulting in the inhibition of tyrosinase activity.
Biochemical and Physiological Effects
4-EPN has been studied for its potential therapeutic uses, including its ability to inhibit tyrosinase activity in vitro. This inhibition of tyrosinase activity has been shown to reduce the production of melanin, which can be beneficial in the treatment of certain skin disorders. In addition, 4-EPN has been studied for its potential applications in biochemistry and physiology, as it has been shown to have a variety of biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
4-EPN is a useful compound for laboratory experiments due to its ability to inhibit tyrosinase activity in vitro. It is relatively easy to synthesize, and the reaction can be carried out at room temperature. In addition, the product can be purified by recrystallization. However, it is important to note that 4-EPN is a relatively unstable compound, and it should be stored in a cool, dark place.
Future Directions
The potential future directions for 4-EPN research include further studies on its mechanism of action and its potential therapeutic uses. In addition, further research could be conducted on its potential applications in biochemistry and physiology. Furthermore, studies could be conducted to investigate the potential synergistic effects of 4-EPN with other compounds, as well as its potential toxicity. Finally, further research could be conducted to investigate the potential of 4-EPN as a substrate for other enzymes.
properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-11-5-3-4-8-15(11)12-7-6-10(14(17)18)9-13(12)16(19)20/h6-7,9,11H,2-5,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHDREVUITYQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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